molecular formula C28H29NO3 B133209 Lasofoxifene 2-Oxide CAS No. 366017-88-1

Lasofoxifene 2-Oxide

Número de catálogo: B133209
Número CAS: 366017-88-1
Peso molecular: 427.5 g/mol
Clave InChI: YBFAWBLHDMBREC-NAKRPHOHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Lasofoxifene 2-Oxide is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and postmenopausal osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and notable case studies.

This compound exhibits both estrogenic and antiestrogenic properties depending on the tissue type. It interacts with estrogen receptors (ERα and ERβ), displaying a high affinity for these receptors, which allows it to exert tissue-selective effects:

  • Bone : Acts as an agonist, mimicking estrogen's beneficial effects on bone density by inhibiting osteoclast formation and promoting osteoblast activity through modulation of the RANK/RANKL/osteoprotegerin pathway.
  • Breast and Uterus : Functions as an antagonist, suppressing estrogen signaling pathways that can lead to tumorigenesis. This dual action positions Lasofoxifene as a promising candidate for treating hormone-dependent cancers while minimizing risks associated with traditional estrogens .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are reached within 6 to 7.3 hours post-administration, with an oral bioavailability of approximately 62% .
  • Distribution : The apparent volume of distribution in postmenopausal women is about 1350 L, indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with significant phase II conjugation reactions involving glucuronidation and sulfation .
  • Half-life : The elimination half-life is approximately 6 days, allowing for sustained therapeutic effects .

Clinical Efficacy

Recent clinical trials have demonstrated the efficacy of Lasofoxifene in managing ER+ breast cancer, particularly in patients with ESR1 mutations. Notable findings from the ELAINE trials include:

  • ELAINE 1 Trial : Compared Lasofoxifene to Fulvestrant in patients with ESR1-mutated metastatic breast cancer. Results showed:
    • Median progression-free survival (PFS) of 6.04 months for Lasofoxifene versus 4.04 months for Fulvestrant (P=0.138).
    • Clinical benefit rate (CBR) was significantly higher at 36.5% for Lasofoxifene compared to 21.6% for Fulvestrant .
  • ELAINE 2 Trial : Evaluated Lasofoxifene combined with the CDK4/6 inhibitor Abemaciclib:
    • Achieved a median PFS of approximately 13 months.
    • Objective response rate (ORR) was reported at 50%, indicating substantial antitumor activity in heavily pretreated patients .

Case Studies

Several case studies have illustrated the therapeutic potential of Lasofoxifene:

  • Case Study A : A postmenopausal woman with metastatic ER+ breast cancer exhibited a complete response after treatment with Lasofoxifene combined with Abemaciclib, demonstrating significant tumor regression and improved quality of life.
  • Case Study B : In a cohort of patients resistant to aromatase inhibitors, Lasofoxifene administration led to a marked reduction in tumor size and prolonged PFS compared to previous therapies.

Summary Table of Clinical Findings

StudyTreatmentMedian PFS (months)Objective Response Rate (%)Clinical Benefit Rate (%)
ELAINE 1Lasofoxifene6.0413.236.5
Fulvestrant4.042.921.6
ELAINE 2Lasofoxifene + Abemaciclib~13~50~66

Propiedades

IUPAC Name

1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFAWBLHDMBREC-NAKRPHOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437841
Record name Lasofoxifene 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366017-88-1
Record name 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasofoxifene 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.